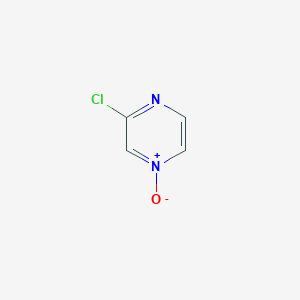

3-Chloropyrazine 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 381064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-oxidopyrazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4-3-7(8)2-1-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTJTHXSPXEBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=N1)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20321769 | |

| Record name | 3-Chloropyrazine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6863-76-9 | |

| Record name | Pyrazine, 2-chloro-, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6863-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6863-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropyrazine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-Chloropyrazine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloropyrazine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide presents a proposed synthetic pathway based on established methodologies for analogous compounds and expected characterization data derived from closely related structures.

Introduction

Pyrazine N-oxides are important intermediates in the synthesis of various biologically active molecules. The introduction of an N-oxide functionality can significantly alter the electronic properties of the pyrazine ring, influencing its reactivity and potential as a pharmacophore. The presence of a chlorine atom at the 3-position further provides a handle for subsequent functionalization, making this compound a valuable building block in the design of novel therapeutic agents.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the N-oxidation of the parent 3-chloropyrazine. Common methods for the N-oxidation of nitrogen-containing heterocycles involve the use of peroxy acids or hydrogen peroxide, often in the presence of a catalyst.

N-Oxidation using meta-Chloroperoxybenzoic acid (m-CPBA)

A widely used and effective method for N-oxidation is the reaction with m-CPBA. This reagent is known for its relatively high reactivity and clean reaction profiles.

Experimental Protocol:

-

Dissolution: Dissolve 3-chloropyrazine (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Addition of m-CPBA: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to destroy the excess peroxy acid.

-

Extraction: Separate the organic layer, and extract the aqueous layer with additional DCM or CHCl₃.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

N-Oxidation using Hydrogen Peroxide with a Catalyst

An alternative, more cost-effective, and environmentally benign approach involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 3-chloropyrazine (1 equivalent) and a catalyst, such as tungstic acid or a titanium silicate molecular sieve (TS-1), in a suitable solvent like water or acetic acid.

-

Addition of Hydrogen Peroxide: Heat the mixture to the desired temperature (e.g., 70-90 °C). Add hydrogen peroxide (30% aqueous solution, 1.5-3 equivalents) dropwise, maintaining the reaction temperature.

-

Reaction: Stir the mixture at the elevated temperature for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. If a solid catalyst is used, it can be removed by filtration.

-

Isolation: The product can be isolated by extraction with an organic solvent, followed by washing, drying, and solvent evaporation. Further purification may be achieved by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflows for this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the expected analytical data based on the characterization of analogous compounds.

Disclaimer: The following data are predicted or based on closely related compounds and should be confirmed by experimental analysis of a synthesized sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.1 - 8.3 | d | ~2-3 | H-2 |

| ¹H | 8.0 - 8.2 | dd | ~2-3, ~4-5 | H-5 |

| ¹H | 7.8 - 8.0 | d | ~4-5 | H-6 |

| ¹³C | 145 - 150 | C | - | C-3 (C-Cl) |

| ¹³C | 140 - 145 | CH | - | C-2 |

| ¹³C | 135 - 140 | CH | - | C-6 |

| ¹³C | 125 - 130 | CH | - | C-5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| EI | ~130/132 (isotope pattern) | [M-O]⁺, [M-Cl]⁺, pyrazine fragments |

| ESI | ~131/133 (isotope pattern) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3150 | Medium | C-H stretching (aromatic) |

| 1550 - 1600 | Strong | C=N and C=C stretching |

| 1200 - 1300 | Strong | N-O stretching |

| 1000 - 1100 | Medium | C-H in-plane bending |

| 750 - 850 | Strong | C-H out-of-plane bending, C-Cl stretching |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Potential Applications and Signaling Pathways

While specific biological activities of this compound are not extensively documented, pyrazine derivatives are known to interact with various biological targets. For instance, they are found in the core structure of numerous kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The N-oxide moiety can act as a hydrogen bond acceptor and influence the compound's pharmacokinetic properties.

Further research into the biological effects of this compound could involve screening against a panel of kinases, GPCRs, or other enzyme families to identify potential therapeutic targets.

Illustrative Signaling Pathway Involvement Diagram

Caption: Hypothetical interaction with a kinase signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic routes are based on reliable and well-established chemical transformations. The predicted characterization data offers a benchmark for researchers aiming to synthesize and identify this compound. Further experimental work is necessary to validate these proposed methods and to fully elucidate the physicochemical and biological properties of this compound, which holds potential as a versatile building block in the development of new chemical entities for various therapeutic applications.

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloropyrazine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloropyrazine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows for its synthesis and characterization.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted and should be confirmed through empirical testing for rigorous applications.

| Property | Value | Source/Method |

| Molecular Formula | C₄H₃ClN₂O | - |

| Molecular Weight | 130.53 g/mol | Calculated |

| Melting Point | 97-98 °C | Experimental |

| Boiling Point | 373.5 °C at 760 mmHg | Predicted |

| Density | 1.44 g/cm³ | Predicted |

| LogP | 1.16 | Predicted |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C | Predicted |

| Refractive Index | 1.601 | Predicted |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of 3-chloropyrazine. Two common methods are outlined below.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and effective reagent for the N-oxidation of various nitrogen-containing heterocyclic compounds.

dot

Caption: Workflow for the synthesis of this compound using m-CPBA.

Protocol:

-

Dissolve 3-chloropyrazine in a suitable inert solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent to the cooled solution of 3-chloropyrazine over a period of 30-60 minutes.

-

Allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the resulting m-chlorobenzoic acid.

-

Separate the organic layer, and wash it successively with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid

This method utilizes peracetic acid, formed in situ from the reaction of hydrogen peroxide and acetic acid, as the oxidizing agent.

dot

Caption: Workflow for the synthesis of this compound using hydrogen peroxide and acetic acid.

Protocol:

-

In a round-bottom flask, dissolve 3-chloropyrazine in glacial acetic acid.

-

To this solution, add hydrogen peroxide (typically 30% aqueous solution) dropwise while maintaining the temperature between 60-80 °C.

-

After the addition is complete, continue to heat the reaction mixture for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid by the slow addition of a base, such as a saturated solution of sodium carbonate or sodium hydroxide, while cooling the flask in an ice bath.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Determination of Physicochemical Properties

The following are generalized protocols for determining the key physicochemical properties of an organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

dot ```dot graph MeltingPoint { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", arrowhead="normal"];

sample_prep [label="Sample Preparation\n(Finely powdered solid)"]; capillary_loading [label="Capillary Tube Loading"]; apparatus_setup [label="Melting Point Apparatus Setup"]; heating [label="Gradual Heating"]; observation [label="Observe Melting Range"];

sample_prep -> capillary_loading; capillary_loading -> apparatus_setup; apparatus_setup -> heating; heating -> observation; }

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in pure water is low).

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the calibrated pH electrode into the sample solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration curve.

Conclusion

Technical Guide: 3-Chloropyrazine 1-oxide (CAS Number: 6863-76-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety data, and synthesis of 3-Chloropyrazine 1-oxide, a key intermediate in pharmaceutical and agrochemical research.

Chemical Identification and Properties

CAS Number: 6863-76-9

Molecular Formula: C₄H₃ClN₂O

Molecular Weight: 130.53 g/mol

Synonyms: 2-Chloropyrazine 4-oxide, 3-chloro-1-oxidopyrazin-1-ium

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 97-98 °C | |

| Boiling Point | 373.5°C at 760 mmHg | |

| Density | 1.44 g/cm³ | |

| Flash Point | 179.7°C | |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C (Predicted) | |

| Refractive Index | 1.601 |

Safety and Hazard Information

GHS Hazard Classification (Anticipated)

Based on data for similar compounds, this compound may be classified as:

-

Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[1][2][3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Acute Toxicity, Inhalation (Category 2 or 4): Fatal or harmful if inhaled.[1][2]

GHS Pictograms (Anticipated)

Table 2: GHS Hazard and Precautionary Statements (Anticipated)

| Category | Code | Statement |

| Hazard Statements | H301/H302 | Toxic/Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H330/H332 | Fatal/Harmful if inhaled. | |

| Precautionary Statements | ||

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-oxidation of 2-chloropyrazine. While a specific detailed protocol for this exact transformation is not widely published, a general and adaptable procedure can be derived from established methods for the N-oxidation of similar heterocyclic compounds, such as 2-chloropyridine.

General Experimental Protocol: N-oxidation of 2-Chloropyrazine

This protocol is based on the oxidation of 2-chloropyridine and may require optimization for 2-chloropyrazine.

Materials and Equipment:

-

2-Chloropyrazine

-

Hydrogen peroxide (30-35% solution)

-

Tungstic acid

-

Concentrated sulfuric acid

-

Calcium hydroxide

-

Dilute hydrochloric acid

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Constant pressure dropping funnel

-

Water bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel, add 2-chloropyrazine (e.g., 25 mL), distilled water (e.g., 28 mL), concentrated sulfuric acid (e.g., 1.1 mL), and tungstic acid (e.g., 2.2 g).

-

Initiation of Reaction: Begin stirring the mixture and heat the flask in a water bath to 70-80°C.

-

Addition of Oxidant: Once the reaction temperature is stable, add hydrogen peroxide (e.g., 30 mL) dropwise from the constant pressure dropping funnel over a period of approximately 12 hours, maintaining the temperature between 70-80°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 75-80°C for an additional 24 hours. The progress of the reaction can be monitored by techniques such as gas chromatography.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Prepare a calcium hydroxide emulsion by adding calcium oxide to distilled water. Use this emulsion to neutralize the reaction mixture to a pH of 6-7.

-

Stir the neutralized mixture at room temperature for 1 hour to precipitate calcium tungstate.

-

Filter the precipitate and wash it with water.

-

To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the product.

-

Concentrate the solution by vacuum distillation to obtain the crude solid product.

-

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent.

Logical Workflow for Synthesis

References

Spectroscopic and Structural Elucidation of 3-Chloropyrazine 1-oxide: A Technical Guide

Introduction

3-Chloropyrazine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural characterization is crucial for understanding its reactivity, properties, and potential applications. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. Due to the limited availability of published experimental data for this specific molecule, this guide leverages data from structurally analogous compounds and established spectroscopic principles to predict and interpret its spectral features. This document is intended for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, such as 3-chloropyridine 1-oxide and other substituted pyrazine N-oxides, and general principles of spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | 8.1 - 8.3 | d | J(H2,H6) ≈ 1-2 |

| H-5 | 7.9 - 8.1 | dd | J(H5,H6) ≈ 4-5, J(H2,H5) ≈ 0.5-1 |

| H-6 | 8.3 - 8.5 | d | J(H5,H6) ≈ 4-5 |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C-2 | 140 - 145 | ||

| C-3 | 135 - 140 | ||

| C-5 | 125 - 130 | ||

| C-6 | 138 - 143 |

Table 2: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| Aromatic C-H | 3100 - 3000 | Medium | Stretching |

| C=N (Pyrazine ring) | 1600 - 1550 | Medium to Strong | Stretching |

| C=C (Pyrazine ring) | 1500 - 1400 | Medium to Strong | Stretching |

| N-O | 1300 - 1200 | Strong | Stretching |

| C-Cl | 800 - 700 | Strong | Stretching |

Table 3: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment | Fragmentation Pathway |

| 130/132 | [M]⁺ | Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl) |

| 114/116 | [M-O]⁺ | Loss of oxygen from the N-oxide |

| 102/104 | [M-CO]⁺ | Loss of carbon monoxide |

| 77 | [C₄H₃N]⁺ | Fragmentation of the pyrazine ring |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Pressure: 20-30 psi.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 300-350 °C.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

The Enhanced Reactivity of the N-Oxide Group in Chloropyrazines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of an N-oxide functionality to the chloropyrazine core profoundly alters its electronic properties, leading to a significant enhancement in reactivity and providing a versatile tool for the synthesis of novel compounds in medicinal and materials science. This guide offers a detailed exploration of the reactivity of the N-oxide group in chloropyrazines, covering key reaction types, quantitative data, and experimental protocols to support further research and development.

The Activating Effect of the N-Oxide Group

The N-oxide group acts as a strong electron-donating group through resonance, increasing the electron density of the pyrazine ring. This heightened electron density, particularly at the positions ortho and para to the N-oxide, facilitates both nucleophilic and electrophilic substitution reactions. In chloropyrazines, the presence of the N-oxide group significantly activates the chlorine atom towards nucleophilic displacement, a feature that is extensively exploited in synthetic chemistry.

Nucleophilic Substitution Reactions

Nucleophilic substitution is one of the most well-documented and synthetically useful reactions of chloropyrazine N-oxides. The N-oxide group enhances the susceptibility of the carbon atom attached to the chlorine to nucleophilic attack.

Quantitative Data on Nucleophilic Substitution

The following table summarizes the available quantitative data on nucleophilic substitution reactions of chloropyrazine N-oxides. It is important to note that direct comparative kinetic data between chloropyrazines and their corresponding N-oxides under identical conditions is limited in the literature. However, the provided yields and reaction conditions clearly indicate the activating effect of the N-oxide group.

| Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 2,5-Dichloro-3,6-dimethylpyrazine 1,4-dioxide | Sodium methoxide | 2,5-Dimethoxy-3,6-dimethylpyrazine 1,4-dioxide | Methanol, reflux, 2h | 85 | [1] |

| 2,5-Dichloro-3,6-dimethylpyrazine 1,4-dioxide | Sodium benzyloxide | 2,5-Bis(benzyloxy)-3,6-dimethylpyrazine 1,4-dioxide | Benzyl alcohol, reflux, 2h | 80 | [1] |

| 2,5-Dichloro-3,6-dimethylpyrazine 1,4-dioxide | Aqueous Sodium Hydroxide (2N) | 5-Chloro-1-hydroxy-3,6-dimethylpyrazin-2(1H)-one 4-oxide | Reflux, 0.5h | 95 | [1] |

| Substituted Pyrazine N-oxides | Trimethylsilyl azide / Diethylcarbamoyl chloride | Azidopyrazines | Acetonitrile, reflux | 0 (for chloro substituent) | [2] |

Note: The study on azidation with trimethylsilyl azide found that chloropyrazine N-oxides did not undergo the reaction under the specified conditions, suggesting that while the N-oxide is activating, the nature of the nucleophile and reaction conditions are also critical.

Experimental Protocols for Nucleophilic Substitution

Protocol 1: Synthesis of 2,5-Dimethoxy-3,6-dimethylpyrazine 1,4-dioxide from 2,5-Dichloro-3,6-dimethylpyrazine 1,4-dioxide [1]

-

Dissolve Sodium: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium (0.2 g, 8.7 mmol) in dry methanol (20 ml).

-

Add Substrate: To the resulting solution of sodium methoxide, add 2,5-dichloro-3,6-dimethylpyrazine 1,4-dioxide (0.2 g, 0.9 mmol).

-

Reflux: Heat the reaction mixture at reflux for 2 hours.

-

Work-up: Cool the mixture and evaporate the solvent under reduced pressure. Add water to the residue and extract with chloroform.

-

Purification: Dry the chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. Recrystallize the crude product from a suitable solvent to obtain 2,5-dimethoxy-3,6-dimethylpyrazine 1,4-dioxide.

Electrophilic Substitution Reactions

While the pyrazine ring is generally electron-deficient, the N-oxide group increases its electron density, making it more susceptible to electrophilic attack, primarily at the positions ortho and para to the N-oxide. However, detailed experimental studies on the electrophilic substitution of chloropyrazine N-oxides are not extensively reported. Insights can be drawn from computational studies on related pyridine N-oxide systems.

Computational studies on the nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) show that the reaction has a low activation Gibbs free energy.[3] In a strongly acidic medium, the pyridine N-oxide is protonated, which deactivates the ring towards electrophilic attack. However, with explicit solvation of the N-oxide oxygen, the para-nitro product is favored, which aligns with experimental observations for pyridine N-oxide.[3] This suggests that under appropriate, non-protonating conditions, electrophilic substitution on chloropyrazine N-oxides could be a viable synthetic route.

A general workflow for electrophilic nitration is presented below, based on typical conditions for N-heterocyclic N-oxides.

Workflow for Electrophilic Nitration.

Cycloaddition Reactions

The N-oxide group in heterocyclic systems can act as a 1,3-dipole, participating in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. This reactivity provides a powerful method for the construction of fused heterocyclic systems. While specific examples for chloropyrazine N-oxides are not abundant in the literature, the general reactivity pattern of pyrazine N-oxides is informative.

For instance, pyrazine N-oxides can react with electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD) to form complex heterocyclic structures. The reaction likely proceeds through an initial cycloaddition followed by subsequent rearrangements.

The general mechanism for a [3+2] cycloaddition reaction is depicted below.

General [3+2] Cycloaddition Pathway.

Synthesis of Chloropyrazine N-Oxides

The preparation of chloropyrazine N-oxides is a crucial first step for exploring their reactivity. The most common method involves the direct oxidation of the parent chloropyrazine.

Quantitative Data on Synthesis

| Starting Material | Oxidizing Agent | Product | Reaction Conditions | Yield (%) | Reference |

| 2,5-Dichloro-3,6-dimethylpyrazine | Trifluoroperacetic acid | 2,5-Dichloro-3,6-dimethylpyrazine 1,4-dioxide | Trifluoroacetic anhydride, 90% H₂O₂, Dichloromethane, Reflux, 16h | 70 | [1] |

Experimental Protocols for Synthesis

Protocol 2: Synthesis of 2,5-Dichloro-3,6-dimethylpyrazine 1,4-dioxide [1]

-

Prepare Oxidant: In a flask, add trifluoroacetic anhydride (15 ml) to a stirred suspension of 90% hydrogen peroxide (2.5 ml) in dichloromethane (25 ml) at 0 °C.

-

Add Substrate: To this solution, add 2,5-dichloro-3,6-dimethylpyrazine (5.0 g, 26.2 mmol).

-

Reflux: Heat the reaction mixture at reflux for 16 hours.

-

Work-up: Cool the mixture and pour it into water. Separate the organic layer and wash it with aqueous sodium hydrogen carbonate solution and then with water.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Recrystallize the residue from ethanol to yield the di-N-oxide.

Conclusion

The N-oxide group is a powerful tool for modulating the reactivity of the chloropyrazine ring. It significantly enhances the rate of nucleophilic substitution and opens up possibilities for electrophilic substitution and cycloaddition reactions. While the available quantitative data is somewhat limited, the synthetic utility of chloropyrazine N-oxides is evident from the reported high-yield transformations. Further kinetic studies are warranted to provide a more detailed quantitative understanding of the activating effect of the N-oxide group in this important class of heterocyclic compounds. This guide provides a solid foundation for researchers to explore the rich chemistry of chloropyrazine N-oxides in the development of new pharmaceuticals and functional materials.

References

- 1. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Subtle Orchestration of Electrons: An In-depth Technical Guide to Substituent Effects on Pyrazine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine N-oxide scaffold is a cornerstone in medicinal chemistry and materials science, offering a unique interplay of aromaticity, hydrogen bonding capability, and tunable electronic properties. The introduction of substituents onto this heterocyclic core allows for the fine-tuning of its physicochemical and pharmacological characteristics. This technical guide delves into the electronic effects of substituents on the pyrazine N-oxide ring, providing a comprehensive overview of the underlying principles, quantitative data, and experimental methodologies crucial for rational drug design and materials development.

The Electronic Landscape of Pyrazine N-Oxide

The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. The N-oxide functional group introduces a dipole and acts as a resonance electron-donating group, enriching the electron density at the ortho and para positions relative to the N-oxide. This dual nature makes the electronic character of substituted pyrazine N-oxides highly sensitive to the nature and position of attached functional groups.

The electronic influence of a substituent is a combination of two primary effects:

-

Inductive Effects (σ-effects): These are transmitted through the sigma bond framework and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) exhibit a positive inductive effect (+I), pushing electron density into the ring.

-

Resonance Effects (π-effects or Mesomeric Effects): These operate through the pi-electron system of the aromatic ring. Electron-donating groups with lone pairs of electrons (e.g., -NH₂, -OCH₃) can delocalize these electrons into the ring (+M effect), increasing electron density, particularly at the ortho and para positions. Conversely, electron-withdrawing groups with pi bonds (e.g., -NO₂, -CN) can withdraw electron density from the ring through resonance (-M effect).

The interplay of these effects governs the reactivity, basicity, and spectroscopic properties of substituted pyrazine N-oxides.

Quantifying Substituent Effects: Hammett and pKa Data

Hammett Constants (σ)

The Hammett equation, log(K/K₀) = ρσ, is a powerful tool for quantifying the electronic effect of substituents on the reactivity and equilibrium properties of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects.

-

σm (meta): Primarily reflects the inductive effect of the substituent.

-

σp (para): Represents a combination of both inductive and resonance effects.

A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 1: Hammett Constants for Common Substituents

| Substituent | σm | σp |

| -NH₂ | -0.16 | -0.66 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

Note: These values are for substituents on a benzene ring but are commonly used as a reference for heterocyclic systems.

pKa Values

The pKa of the conjugate acid of a pyrazine N-oxide is a direct measure of its basicity. Electron-donating substituents increase the electron density on the ring nitrogen atoms, making them more basic (higher pKa). Conversely, electron-withdrawing substituents decrease the basicity (lower pKa).

While a comprehensive table of experimental pKa values for a series of substituted pyrazine N-oxides is not available, a predicted pKa value for the parent pyrazine N-oxide is approximately 0.45[1]. For comparison, the experimental pKa of pyridine N-oxide is around 0.79. The lower basicity of pyrazine N-oxide is attributed to the electron-withdrawing effect of the second nitrogen atom in the ring.

Table 2: pKa Values for Selected Substituted Pyridine N-Oxides (for comparative purposes)

| Substituent (at position 4) | pKa |

| -OCH₃ | 2.04 |

| -CH₃ | 1.29 |

| -H | 0.79 |

| -Cl | 0.05 |

| -NO₂ | -1.7 |

Data for pyridine N-oxides illustrates the trend of decreasing basicity with increasing electron-withdrawing character of the substituent.

Spectroscopic Manifestations of Electronic Effects

The electronic perturbations caused by substituents are readily observable in the spectroscopic data of pyrazine N-oxides.

Infrared (IR) Spectroscopy

The N-O stretching vibration in pyrazine N-oxides is a strong absorption band typically found in the 1200-1350 cm⁻¹ region. The position of this band is sensitive to the electronic nature of the substituents.

-

Electron-donating groups increase the electron density in the ring and on the N-oxide oxygen, leading to a stronger N-O bond and a shift to higher wavenumbers .

-

Electron-withdrawing groups decrease the electron density, weakening the N-O bond and causing a shift to lower wavenumbers .

Table 3: N-O Stretching Frequencies for Selected Substituted Pyridine N-Oxides (Illustrative)

| Substituent (at position 4) | N-O Stretch (cm⁻¹) |

| -N(CH₃)₂ | 1226 |

| -OCH₃ | 1240 |

| -CH₃ | 1250 |

| -H | 1265 |

| -Cl | 1272 |

| -CN | 1287 |

| -NO₂ | 1304 |

This data for pyridine N-oxides demonstrates the correlation between substituent electronic effects and the N-O stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electron density at specific atoms within a molecule.

-

¹H NMR: Protons on the pyrazine N-oxide ring are deshielded by electron-withdrawing substituents (shift to higher ppm) and shielded by electron-donating groups (shift to lower ppm).

-

¹³C NMR: The chemical shifts of the ring carbons are similarly affected by the electronic nature of the substituents.

-

¹⁵N NMR: The nitrogen chemical shifts are particularly sensitive to the electronic environment. Electron-donating groups increase the shielding of the ring nitrogen atoms (shift to lower ppm), while electron-withdrawing groups cause deshielding (shift to higher ppm).

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Chloropyridine N-Oxide

| Nucleus | Chemical Shift (ppm) |

| H-3 | ~7.3 |

| H-4 | ~7.3 |

| H-5 | ~7.5 |

| H-6 | ~8.4 |

| C-2 | ~141.5 |

| C-3 | ~126.9 |

| C-4 | ~126.0 |

| C-5 | ~123.8 |

| C-6 | ~140.3 |

Note: Data for 2-chloropyridine N-oxide. Solvent and reference may cause variations.[2]

Experimental Protocols

A. General Synthesis of Substituted Pyrazine N-Oxides

The most common method for the synthesis of pyrazine N-oxides is the direct oxidation of the corresponding substituted pyrazine.

Protocol: Synthesis of 2-Chloropyrazine N-Oxide [3]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, combine 2-chloropyrazine, distilled water, concentrated sulfuric acid, and tungstic acid.

-

Oxidation: While stirring, add hydrogen peroxide dropwise via the dropping funnel, maintaining the reaction temperature between 70-80 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture. Adjust the pH to 6-7 with a suitable base to precipitate the catalyst. Filter the mixture.

-

Isolation: Acidify the filtrate with hydrochloric acid and evaporate the solvent under reduced pressure to obtain the hydrochloride salt of 2-chloropyrazine N-oxide as a solid.

This general procedure can be adapted for other substituted pyrazines, although reaction conditions such as temperature, reaction time, and the choice of oxidizing agent (e.g., m-CPBA, peracetic acid) may need to be optimized.

B. Determination of pKa Values

Spectrophotometric titration is a common and accurate method for determining the pKa of heterocyclic compounds.

Protocol: Spectrophotometric pKa Determination

-

Solution Preparation: Prepare a series of buffer solutions with accurately known pH values spanning a range of at least 3 pH units around the expected pKa. Prepare a stock solution of the substituted pyrazine N-oxide in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

UV-Vis Spectroscopy: For each buffer solution, add a small, constant aliquot of the pyrazine N-oxide stock solution. Record the UV-Vis spectrum of each solution.

-

Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly. Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

pKa Calculation: The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

C. Hammett Plot Construction

A Hammett plot is constructed by plotting the logarithm of the relative reaction rate constant (log(k/k₀)) or equilibrium constant (log(K/K₀)) against the appropriate Hammett substituent constant (σ).

Protocol: Hammett Analysis of pKa Data

-

Data Collection: Determine the pKa values for a series of meta- and para-substituted pyrazine N-oxides using the protocol described above. The unsubstituted pyrazine N-oxide serves as the reference compound (K₀).

-

Calculation: For each substituted compound, calculate log(K/K₀), which is equal to pKₐ(H) - pKₐ(X), where K is the acid dissociation constant.

-

Plotting: Plot pKₐ(H) - pKₐ(X) on the y-axis against the corresponding Hammett σ constants (σm for meta-substituents and σp for para-substituents) on the x-axis.

-

Analysis: Perform a linear regression analysis on the data points. The slope of the resulting line is the reaction constant (ρ). The quality of the correlation is assessed by the correlation coefficient (R²).

Visualizing Relationships and Workflows

Diagram 1: Electronic Effects of Substituents

Caption: Interplay of inductive and resonance effects of substituents on the pyrazine N-oxide ring.

Diagram 2: Experimental Workflow for pKa Determination

Caption: Workflow for the spectrophotometric determination of pKa values.

Diagram 3: Hammett Plot Analysis Logic

Caption: Logical flow for constructing and analyzing a Hammett plot.

Conclusion

The electronic effects of substituents on the pyrazine N-oxide ring are a critical determinant of its chemical and biological properties. By understanding and quantifying these effects through parameters like Hammett constants and pKa values, and by observing their manifestations in spectroscopic data, researchers can engage in more informed and efficient drug design and materials development. While a comprehensive quantitative dataset for substituted pyrazine N-oxides remains an area for future research, the principles and methodologies outlined in this guide, drawing parallels with the well-characterized pyridine N-oxide system, provide a robust framework for scientists in the field. The provided experimental protocols offer a starting point for the synthesis and characterization of novel pyrazine N-oxide derivatives, paving the way for the discovery of new therapeutic agents and advanced materials.

References

- 1. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Stability and Storage of 3-Chloropyrazine 1-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloropyrazine 1-oxide. The information herein is intended to support researchers and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound throughout its lifecycle, from laboratory research to potential drug development applications. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for conducting stability studies.

Overview of this compound Stability

This compound is a heterocyclic compound with a pyrazine N-oxide core. The presence of the N-oxide functional group and the chlorine substituent influences its chemical reactivity and stability profile. Aromatic N-oxides are known to be susceptible to degradation under certain environmental conditions, particularly exposure to light and oxidizing agents. The stability of this compound is a critical parameter that can impact its biological activity, impurity profile, and overall suitability for research and development purposes.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on general knowledge of similar chemical structures and safety data sheet guidelines.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator at 2-8°C. | Lower temperatures slow down potential degradation reactions. |

| Light | Protect from light. Store in an amber or opaque container. | Aromatic N-oxides can be susceptible to photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and reaction with container materials. |

| Moisture | Store in a dry environment. | Hydrolysis is a potential degradation pathway for many compounds. |

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related compounds, several degradation pathways can be anticipated. Understanding these pathways is crucial for designing appropriate stability studies and for the identification of potential impurities.

-

Photodegradation: Aromatic N-oxides can undergo photoreduction to the corresponding pyrazine upon exposure to UV or visible light. This is often a primary degradation route.

-

Oxidative Degradation: The pyrazine ring and the N-oxide group can be susceptible to oxidation, leading to the formation of various oxygenated derivatives or ring-opened products.

-

Hydrolysis: While generally less reactive towards hydrolysis than other functional groups, the chloro-substituent on the pyrazine ring could potentially undergo nucleophilic substitution by water, especially under non-neutral pH conditions.

Below is a conceptual diagram illustrating a potential degradation pathway for a generic pyrazine N-oxide, which could be relevant for this compound.

Caption: Potential degradation pathways for a pyrazine N-oxide derivative.

Experimental Protocols for Stability and Forced Degradation Studies

To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to identify potential degradation products and to develop a stability-indicating analytical method.

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for a comprehensive forced degradation study.

Detailed Methodologies

The following are representative protocols for each stress condition. The concentration of this compound and the specific time points for analysis should be optimized based on preliminary experiments to achieve a target degradation of 5-20%.

4.2.1. Hydrolytic Stability

-

Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and protect them from light.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.

4.2.2. Oxidative Stability

-

Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water). Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples immediately by HPLC-UV.

4.2.3. Photostability

-

Sample Preparation: Expose solid this compound and a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Exposure: The total illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.

-

Sampling: Analyze the samples after the exposure period.

-

Analysis: Analyze the samples by HPLC-UV and compare the chromatograms of the exposed and control samples.

4.2.4. Thermal Stability (Solid State)

-

Sample Preparation: Place a known amount of solid this compound in a suitable container.

-

Incubation: Store the sample in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

Sampling: Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14 days).

-

Analysis: Dissolve the solid sample in a suitable solvent and analyze by HPLC-UV.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by the UV spectrum of this compound (e.g., 254 nm or λmax). |

| Injection Volume | 10 µL |

Presentation of Stability Data

The results of the forced degradation studies should be summarized in a clear and concise manner. The following tables provide templates for presenting the quantitative data obtained from such studies.

Table 3: Example of Data Presentation for Hydrolytic Degradation at 60°C

| Time (hours) | % Degradation (0.1 M HCl) | % Degradation (0.1 M NaOH) | % Degradation (Water) |

| 0 | 0 | 0 | 0 |

| 2 | [Data] | [Data] | [Data] |

| 4 | [Data] | [Data] | [Data] |

| 8 | [Data] | [Data] | [Data] |

| 24 | [Data] | [Data] | [Data] |

| 48 | [Data] | [Data] | [Data] |

Table 4: Example of Data Presentation for Oxidative, Photolytic, and Thermal Degradation

| Stress Condition | Duration | % Degradation | Major Degradation Products (Retention Time) |

| 3% H₂O₂ (Room Temp) | 24 hours | [Data] | [Data] |

| Photolytic (ICH Q1B) | - | [Data] | [Data] |

| Thermal (80°C, Solid) | 14 days | [Data] | [Data] |

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. Adherence to the recommended storage conditions is essential for maintaining the compound's quality. The provided experimental protocols for forced degradation studies, based on established regulatory guidelines, offer a robust approach to identifying potential degradation pathways and developing a stability-indicating analytical method. The systematic collection and presentation of stability data, as outlined in this guide, will be invaluable for researchers and drug development professionals in ensuring the reliability of their studies and the overall quality of any potential therapeutic product.

A Technical Guide to the Historical Synthesis of Chloropyrazine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic methodologies for chloropyrazine N-oxides, critical heterocyclic compounds in medicinal chemistry and drug development. The introduction of an N-oxide moiety to the chloropyrazine scaffold significantly alters its electronic properties, enhancing its utility as a synthetic intermediate. This document provides a comprehensive overview of historical synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate replication and further innovation in the field.

Core Synthetic Methodologies

The historical synthesis of chloropyrazine N-oxides has primarily revolved around the direct N-oxidation of a pre-existing chloropyrazine core. The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and selectivity, particularly in the presence of other reactive sites on the pyrazine ring. The most common historical methods employ peroxy acids or hydrogen peroxide in conjunction with a catalyst.

Oxidation with Peroxy Acids

Organic peroxy acids are highly effective reagents for the N-oxidation of aza-aromatic compounds. Meta-chloroperoxybenzoic acid (m-CPBA) has been a widely used reagent due to its commercial availability and reactivity. The reaction proceeds via the electrophilic attack of the peroxy acid oxygen on the nitrogen atom of the pyrazine ring.

A key historical method for the selective N-oxidation of chlorinated pyrazines was detailed by Mixan and Pews. Their work provides specific conditions for the synthesis of various chloropyrazine N-oxides.

General Reaction Pathway for Peroxy Acid Oxidation

Caption: General workflow for the N-oxidation of chloropyrazines using a peroxy acid.

Experimental Protocol: Synthesis of 2-Chloropyrazine 1-Oxide with m-CPBA

This protocol is based on the established methodologies for the N-oxidation of similar heterocyclic systems.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyrazine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Addition of Oxidant: Cool the solution in an ice bath. To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Starting Material | Oxidizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2-Chloropyrazine | m-CPBA | Chloroform | 48 | Room Temp. | 75-85 |

| 2,5-Dichloropyrazine | m-CPBA | Dichloromethane | 72 | Room Temp. | 60-70 |

| 2,6-Dichloropyrazine | m-CPBA | Chloroform | 48 | Room Temp. | 70-80 |

Table 1: Representative quantitative data for the N-oxidation of chloropyrazines with m-CPBA.

Oxidation with Hydrogen Peroxide and Catalysts

The use of hydrogen peroxide as an oxidant offers a more atom-economical and environmentally benign alternative to peroxy acids. However, the reaction typically requires a catalyst to activate the hydrogen peroxide. Historically, tungstic acid and its derivatives have been employed for this purpose.

General Reaction Pathway for Catalytic Hydrogen Peroxide Oxidation

Caption: General workflow for the catalytic N-oxidation of chloropyrazines using hydrogen peroxide.

Experimental Protocol: Synthesis of 2-Chloropyrazine 1-Oxide with Hydrogen Peroxide and Tungstic Acid

This protocol is adapted from established procedures for the N-oxidation of chloropyridines.[1]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add 2-chloropyrazine (1.0 eq), water, and tungstic acid (0.05-0.1 eq).

-

Addition of Oxidant: Heat the mixture to 70-80 °C with stirring. Add 30% hydrogen peroxide (1.3-1.5 eq) dropwise via the dropping funnel, maintaining the reaction temperature.

-

Reaction: After the addition is complete, continue to stir the mixture at 70-80 °C for 10-12 hours.

-

Work-up: Cool the reaction mixture to room temperature. Adjust the pH to 6-7 with a calcium hydroxide suspension to precipitate the tungstic acid as calcium tungstate.

-

Isolation: Filter off the precipitate. To the filtrate, add hydrochloric acid to form the hydrochloride salt of the N-oxide. Evaporate the water under reduced pressure to obtain the solid product.

| Starting Material | Catalyst | H₂O₂ (eq) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2-Chloropyrazine | Tungstic Acid | 1.5 | 12 | 70-80 | ~90 |

| 2-Chloropyrazine | Phosphotungstic Acid/SiO₂ | 6.0 | 30 | 80 | 89.8[2] |

Table 2: Representative quantitative data for the catalytic N-oxidation of 2-chloropyrazine with hydrogen peroxide.

Logical Relationship of Synthetic Pathways

The synthesis of chloropyrazine N-oxides is a key step in the elaboration of more complex molecules. The N-oxide functionality activates the pyrazine ring for further substitutions and can be readily removed at a later stage if necessary.

Caption: Logical workflow from starting materials to final products via chloropyrazine N-oxides.

This guide provides a foundational understanding of the historical methods for synthesizing chloropyrazine N-oxides. Researchers and professionals in drug development can leverage these established protocols as a starting point for the design and synthesis of novel pyrazine-based compounds with potential therapeutic applications.

References

Navigating the Reactivity of 3-Chloropyrazine 1-Oxide: A Technical Guide to Its Fundamental Reaction Mechanisms

For Immediate Release

Shanghai, China – December 28, 2025 – As the landscape of pharmaceutical and materials science continues to evolve, a deep understanding of the reactivity of core heterocyclic scaffolds is paramount. This technical guide delves into the fundamental reaction mechanisms of 3-Chloropyrazine 1-oxide, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and interactions with organometallic reagents.

Introduction: The Chemical Versatility of this compound

This compound is a key heterocyclic compound whose reactivity is governed by the interplay of the electron-deficient pyrazine ring, the activating N-oxide functionality, and the displaceable chloro substituent. The N-oxide group significantly influences the electronic properties of the pyrazine ring, enhancing its electrophilicity and modulating the regioselectivity of various reactions. This guide will explore the primary reaction pathways of this molecule, providing detailed experimental protocols and quantitative data to aid in the design and execution of synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr): A Cornerstone of Functionalization

The most prevalent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazine nitrogens and the N-oxide group makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the pyrazine ring is restored. The N-oxide group plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.

The Dawn of Pyrazine N-Oxides: A Technical Guide to Their Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal discovery and initial scientific exploration of pyrazine N-oxides, a class of heterocyclic compounds that has garnered significant interest in fields ranging from medicinal chemistry to materials science. We will explore both the early synthetic routes to these molecules and their more recent discovery as natural products, providing a comprehensive overview of the foundational studies that have paved the way for their current applications. This guide offers detailed experimental protocols, quantitative data summarized for clarity, and visual diagrams to elucidate key pathways and workflows.

The Synthetic Genesis: Early Laboratory Syntheses of Pyrazine N-Oxides

The first synthesis of pyrazine N-oxides dates back to the mid-20th century, marking their entry into the chemical landscape. A pivotal study by Klein and Berkowitz in 1959 laid the groundwork for the preparation and characterization of these compounds.[1][2]

General Synthetic Approach: N-Oxidation of Pyrazines

The initial synthesis of pyrazine N-oxides was achieved through the direct N-oxidation of the parent pyrazine heterocycle. The general principle involves the reaction of a pyrazine derivative with a peroxy acid, which delivers an oxygen atom to one or both of the nitrogen atoms in the ring.

Experimental Protocol: Synthesis of Pyrazine Mono-N-Oxide (Adapted from Klein and Berkowitz, 1959)

The following is a representative protocol for the synthesis of pyrazine mono-N-oxide, based on the early work in this field.

Materials:

-

Pyrazine

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Sodium Carbonate

-

Chloroform

-

Anhydrous Sodium Sulfate

-

Picric Acid

Procedure:

-

A solution of pyrazine in glacial acetic acid is prepared in a round-bottom flask.

-

30% hydrogen peroxide is added dropwise to the stirred solution, and the mixture is heated.

-

After the reaction is complete, the excess acetic acid is removed under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium carbonate.

-

The aqueous solution is extracted with chloroform.

-

The combined chloroform extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude pyrazine N-oxide is purified by sublimation or crystallization.

-

For characterization, a picrate derivative can be prepared by treating a solution of the N-oxide with a saturated ethanolic solution of picric acid.

Characterization of Early Synthetic Pyrazine N-Oxides

The initial studies on pyrazine N-oxides relied on classical analytical techniques to confirm their structure and purity.

Table 1: Physicochemical and Spectroscopic Data of Early Synthetic Pyrazine N-Oxides

| Compound | Molecular Formula | Melting Point (°C) | UV λmax (nm) | Reference |

| Pyrazine mono-N-oxide | C₄H₄N₂O | 113-114 | 216, 260 | [2] |

| 2,5-Dimethylpyrazine mono-N-oxide | C₆H₈N₂O | 91-92 | 216, 260, 295 | [2] |

| 2,6-Dimethylpyrazine mono-N-oxide | C₆H₈N₂O | 107-108 | 216, 260, 295 | [2] |

| Pyrazine di-N-oxide | C₄H₄N₂O₂ | Decomposes | 230, 300 | [2] |

Note: The UV spectral data were likely recorded in a suitable organic solvent, though the specific solvent was not detailed in the available abstracts.

The infrared spectra of these early N-oxides showed characteristic absorptions around 7.7 µm (approximately 1300 cm⁻¹) and 11.6 µm (approximately 862 cm⁻¹), which were attributed to the N-oxide group.[2]

A Natural Revelation: Discovery of (Dihydro)pyrazine N-Oxides from Pseudomonas

For decades, pyrazine N-oxides were known primarily as synthetic curiosities. However, in 2018, a significant breakthrough was made with the discovery of a family of (dihydro)pyrazine N-oxides as natural products from the bacterium Pseudomonas entomophila.[3] This discovery opened up a new chapter in the study of these compounds, revealing their existence in biological systems and hinting at their potential ecological roles.

Isolation and Structure Elucidation of Natural Pyrazine N-Oxides

The discovery of these natural products was facilitated by genome mining and the overexpression of a biosynthetic gene cluster known as the Pseudomonas virulence factor (pvf) operon.[3]

Experimental Protocol: Isolation of (d)PNOs from Pseudomonas

-

Bacterial Culture: A strain of Pseudomonas (e.g., P. entomophila ΔpvfC or P. aeruginosa PAO1) harboring an expression plasmid for the pvf gene cluster is cultured in a suitable medium.

-

Extraction: The culture supernatant is extracted with an organic solvent such as dichloromethane.

-

Purification: The crude extract is subjected to high-performance liquid chromatography (HPLC) to isolate the individual pyrazine N-oxide derivatives.

-

Structure Elucidation: The structures of the purified compounds are determined using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, HMBC, and ¹⁵N HMBC).

Table 2: Characterization Data for Naturally Occurring (Dihydro)pyrazine N-Oxides

| Compound | Name | Molecular Formula | [M+H]⁺ (m/z) | Yield (mg/L) | Key ¹H NMR Signals (δ, ppm) | Reference |

| 1 | 2,5-diisopropyl-2,3-dihydropyrazine N,N'-dioxide (dPNO) | C₁₀H₁₈N₂O₂ | 199.145 | 5 | 8.09 (s, 2H) | [3] |

| 2 | 2,5-diisopropylpyrazine N,N'-dioxide (PNO A) | C₁₀H₁₆N₂O₂ | 197.126 | 1-2 | 8.09 (s, 2H) | [3] |

| 3 | 2,5-diisopropylpyrazine N-oxide (PNO B) | C₁₀H₁₆N₂O | 181.135 | 1-2 | 8.16 (s, 1H), 8.09 (s, 1H) | [3] |

Proposed Biosynthetic Pathway

The discovery of these natural products was accompanied by the characterization of the nonribosomal peptide synthetase (NRPS) responsible for their production. A proposed biosynthetic pathway involves the N-oxygenation of L-valine, followed by cyclization and further transformations to yield the observed dihydropyrazine and pyrazine N-oxides.[3]

Initial Biological Studies

The initial investigations into the biological activities of pyrazine N-oxides were limited. Early synthetic work did not extensively explore their biological potential.

The more recent discovery of naturally occurring pyrazine N-oxides prompted some initial biological screening. The isolated compounds, 2,5-diisopropyl-2,3-dihydropyrazine N,N'-dioxide, 2,5-diisopropylpyrazine N,N'-dioxide, and 2,5-diisopropylpyrazine N-oxide, were tested for their ability to restore the virulence of a pvfC mutant of P. entomophila in a fly infection model. However, under the tested conditions, none of the compounds individually or in combination were found to restore virulence.[3]

Later studies on more complex, fused pyrazine mono-N-oxides have shown potential as bioreductive drugs with selective cytotoxicity towards hypoxic tumor cells.[4] However, detailed biological activity data for the simple, initially discovered pyrazine N-oxides remains an area for further exploration. Some studies have investigated the cytotoxicity of simple pyridine N-oxides, a related class of compounds, which have shown dose-dependent cytotoxicity and clastogenicity in cell culture.[5] This suggests that simple pyrazine N-oxides may also possess bioactivity that warrants further investigation.

Conclusion

The discovery and initial studies of pyrazine N-oxides have followed a fascinating trajectory, from their first appearance as products of organic synthesis to their recent identification as natural metabolites. The early work provided the fundamental methods for their preparation and basic characterization, while the discovery of their natural counterparts has unveiled their biosynthetic origins and hinted at their potential roles in biological systems. While the initial biological screenings of the first-discovered pyrazine N-oxides did not reveal potent activity in the specific assays conducted, the foundation has been laid for a deeper exploration of this intriguing class of molecules. The detailed experimental protocols and characterization data presented in this guide serve as a valuable resource for researchers and scientists in the ongoing quest to understand and harness the full potential of pyrazine N-oxides in drug development and beyond.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fused pyrazine mono-n-oxides as bioreductive drugs. II Cytotoxicity in human cells and oncogenicity in a rodent transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions on 3-Chloropyrazine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on 3-Chloropyrazine 1-oxide. This versatile building block is of significant interest in medicinal chemistry and materials science due to the reactivity of the C3 position, which is activated towards nucleophilic attack by the presence of the N-oxide. These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for drug discovery and other applications.

Introduction

This compound is an attractive starting material for the synthesis of substituted pyrazine 1-oxides. The electron-withdrawing nature of the pyrazine ring, further enhanced by the N-oxide moiety, renders the chlorine atom susceptible to displacement by a variety of nucleophiles. This susceptibility facilitates the creation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, paving the way for novel derivatives with potential biological activity. The N-oxide group itself can be a critical pharmacophore or can be subsequently removed if desired.

General Reaction Scheme

The fundamental transformation involves the displacement of the chloride ion from the pyrazine ring by a nucleophile. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Caption: General reaction scheme for the nucleophilic substitution on this compound.

Section 1: Amination Reactions

The introduction of nitrogen-containing substituents is a cornerstone of many medicinal chemistry programs. The reaction of this compound with primary and secondary amines provides a straightforward route to 3-aminopyrazine 1-oxide derivatives.

Application Notes:

-